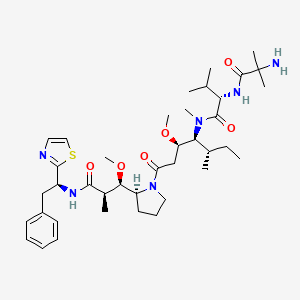

PF-06380101

Description

Propriétés

IUPAC Name |

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAFNSMAIAVCHE-BZLYQNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436391-86-4 | |

| Record name | PF-06380101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06380101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06380101

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1] As a member of the auristatin class of molecules, its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. This high potency makes it a suitable payload for antibody-drug conjugates (ADCs), a targeted cancer therapy. This guide provides a comprehensive overview of the core mechanism of action of PF-06380101, detailing its molecular interactions, cellular effects, and its application in the context of ADCs. Quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate reproducibility.

Core Mechanism of Action: Microtubule Inhibition

PF-06380101 exerts its cytotoxic effects by disrupting the cellular microtubule network. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

As an auristatin, PF-06380101 binds to the vinca domain on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway

The signaling pathway initiated by PF-06380101, leading to apoptosis, is a direct consequence of microtubule disruption.

Caption: Signaling pathway of a PF-06380101-containing ADC.

Application in Antibody-Drug Conjugates (ADCs)

Due to its high cytotoxicity, PF-06380101 is primarily utilized as a payload in ADCs. ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens on the cell surface, thereby minimizing systemic toxicity.

A notable example is PF-06664178, an ADC that targets the trophoblast cell-surface antigen 2 (Trop-2), a protein overexpressed in many solid tumors.[2][3][4] In this construct, PF-06380101 is attached to an anti-Trop-2 antibody via a cleavable linker.

The general mechanism of a PF-06380101-containing ADC is as follows:

-

Binding: The antibody component of the ADC binds to the target antigen (e.g., Trop-2) on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

-

Payload Release: The complex is trafficked to the lysosome, where acidic conditions and lysosomal proteases cleave the linker, releasing the active PF-06380101 payload into the cytoplasm.

-

Cytotoxicity: The released PF-06380101 then exerts its microtubule-inhibiting effects, leading to cell death.

Experimental Workflow for ADC Efficacy Evaluation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trop2-targeted therapies in solid tumors: advances and future directions [thno.org]

- 4. mdpi.com [mdpi.com]

PF-06380101 Auristatin: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties of PF-06380101, a Potent Auristatin Analogue for Antibody-Drug Conjugates

Introduction

PF-06380101, also known as Aur0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10.[1][2] As a member of the auristatin class of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] This high potency makes it an effective payload for antibody-drug conjugates (ADCs), a therapeutic strategy that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents to target cancer cells.[4] This technical guide provides a comprehensive overview of PF-06380101, including its mechanism of action, quantitative data on its activity and pharmacokinetics, and detailed experimental protocols for its evaluation.

Core Compound Details

PF-06380101 is a rationally designed auristatin with N-terminal modifications that contribute to its excellent potency in tumor cell proliferation assays and distinct absorption, distribution, metabolism, and excretion (ADME) properties compared to other synthetic auristatins.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for PF-06380101, providing key metrics for its biological activity and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity of PF-06380101

| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |

| BT-474 | Breast Carcinoma | GI50 | 0.26 | MTS Assay (4-day incubation)[1] |

| MDA-MB-361 | Breast Carcinoma | GI50 | 0.19 | MTS Assay (4-day incubation)[1] |

| NCI-N87 | Gastric Carcinoma | GI50 | 0.27 | MTS Assay (4-day incubation)[1] |

Table 2: Pharmacokinetic Parameters of PF-06380101 in Wistar Han Rats (20 μg/kg IV dose)

| Parameter | Symbol | Value | Unit |

| Systemic Clearance | Cl | 70 | mL/min/kg[1] |

| Volume of Distribution | Vss | 14.70 | L/kg[1] |

| Terminal Elimination Half-life | t1/2 | ~6 | hours[1] |

Mechanism of Action: Microtubule Disruption

Auristatins, including PF-06380101, exert their potent antimitotic activity by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][5]

The primary mechanism involves the binding of the auristatin molecule to tubulin, the protein subunit that polymerizes to form microtubules.[3] This binding occurs at the vinca domain on β-tubulin, which leads to the inhibition of tubulin polymerization.[6][7] The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]

Recent structural studies have revealed that auristatins can induce a conformational change in tubulin, promoting the formation of curved protofilaments that are incompatible with the straight lattice of a normal microtubule.[6][7] This further contributes to the destabilization of the microtubule network.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of PF-06380101.

Cell Proliferation (MTS/MTT) Assay

This protocol is used to determine the cytotoxic effect of PF-06380101 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)

-

Complete cell culture medium

-

96-well microplates

-

PF-06380101 stock solution (in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PF-06380101 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of PF-06380101. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired period (e.g., 4 days).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Tubulin Polymerization Assay

This biochemical assay measures the direct effect of PF-06380101 on tubulin polymerization.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

PF-06380101 stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

-

96-well half-area plates

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of PF-06380101 or a control compound (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in a 96-well plate.

-

Initiate the polymerization reaction by adding cold tubulin to the pre-warmed reaction mixture.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Plot the absorbance versus time to generate polymerization curves and analyze the effect of PF-06380101 on the rate and extent of tubulin polymerization.

Synthesis of PF-06380101

A detailed, step-by-step synthesis protocol for PF-06380101 is not publicly available in the provided search results. However, the synthesis of auristatin analogues generally involves solid-phase or solution-phase peptide synthesis methodologies.[2] The synthesis of PF-06380101 involves the coupling of specific amino acid building blocks, including N-terminal modifications with α,α-disubstituted amino acids, which are key to its unique properties.[2] Researchers interested in the synthesis of PF-06380101 should refer to the primary literature on the synthesis of dolastatin 10 analogues and related auristatins for general synthetic strategies.

Conclusion

PF-06380101 is a highly potent auristatin analogue with significant potential as a cytotoxic payload in antibody-drug conjugates. Its mechanism of action through microtubule disruption is well-characterized, and its in vitro and in vivo properties make it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists working on the preclinical and clinical development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of auristatin PHE on microtubule integrity and nuclear localization in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

PF-06380101: A Technical Whitepaper on a Novel Dolastatin 10 Analogue for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, a synthetic auristatin analogue of the natural product dolastatin 10, is a potent microtubule inhibitor with significant potential as a cytotoxic payload in antibody-drug conjugates (ADCs). This document provides a comprehensive technical overview of PF-06380101, including its mechanism of action, preclinical data, and relevant experimental methodologies. By functioning as a tubulin polymerization inhibitor, PF-06380101 induces cell cycle arrest and apoptosis, demonstrating picomolar to nanomolar potency against various cancer cell lines. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, has long been recognized for its potent antineoplastic activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][3] However, the therapeutic window of dolastatin 10 as a standalone agent is narrow due to systemic toxicity. This has spurred the development of synthetic analogues, known as auristatins, which can be conjugated to monoclonal antibodies to create ADCs.[4][5] This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy and reducing off-target effects.[6]

PF-06380101 is a novel, potent auristatin and a cytotoxic analogue of dolastatin 10.[7][8][9] It has been specifically designed for use in ADCs and has demonstrated excellent potency in tumor cell proliferation assays.[4][7] This whitepaper will delve into the technical details of PF-06380101, providing quantitative data, experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics.[7][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.

The proposed mechanism of action for PF-06380101, consistent with other auristatins, involves:

-

Binding to Tubulin: PF-06380101 binds to the vinca domain on β-tubulin.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[11]

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle during cell division.

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested, typically at the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12]

This cascade of events is initiated by the targeted delivery of PF-06380101 to cancer cells via an ADC, followed by internalization and release of the payload within the cell.

Quantitative Data

The following tables summarize the available quantitative data for PF-06380101 from preclinical studies.

Table 1: In Vitro Cytotoxicity of PF-06380101

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| BT-474 | Breast Carcinoma | 0.26 | MTS Assay | [7] |

| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS Assay | [7] |

| NCI-N87 | Gastric Carcinoma | 0.27 | MTS Assay | [7] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Pharmacokinetic Parameters of PF-06380101 in Wistar Han Rats

| Parameter | Value | Units | Dosing | Reference |

| Clearance (CL) | 70 | mL/min/kg | 20 µg/kg IV | [7][13] |

| Volume of Distribution (Vss) | 14.70 | L/kg | 20 µg/kg IV | [7][13] |

| Terminal Half-life (t1/2) | ~6 | hours | 20 µg/kg IV | [7][13] |

These parameters were determined following a single intravenous (IV) dose.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of PF-06380101.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

PF-06380101 (or other test compounds) dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for inhibition)

-

Pre-warmed 96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

-

Prepare a 10x stock of the test compound (e.g., PF-06380101) in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Prepare control solutions (e.g., 10 µM paclitaxel and 10 µM nocodazole).

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

To each well, add 10 µL of the 10x test compound or control solution.

-

Add 90 µL of the cold tubulin solution supplemented with 1 mM GTP and 10% glycerol to each well.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time to generate polymerization curves.

-

Compare the curves of the test compound-treated samples to the vehicle control to determine the inhibitory or enhancing effect on tubulin polymerization.

-

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)

-

Complete cell culture medium

-

PF-06380101 (or other test compounds)

-

MTS reagent (containing a tetrazolium salt)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PF-06380101 in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for a specified period (e.g., 72 or 96 hours).

-

-

MTS Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by PF-06380101 triggers a complex signaling cascade that culminates in apoptosis. Key pathways involved include the activation of the c-Jun N-terminal kinase (JNK) pathway and the regulation of the Bcl-2 family of proteins.

JNK Pathway Activation

Microtubule disruption acts as a cellular stress signal, leading to the activation of the JNK pathway. This pathway is a critical regulator of apoptosis.

Caption: JNK pathway activation by PF-06380101-induced microtubule disruption.

Regulation of the Bcl-2 Family and Apoptosis Induction

The Bcl-2 family of proteins are central regulators of apoptosis. Microtubule inhibitors can modulate the activity of these proteins, shifting the balance towards a pro-apoptotic state.

Caption: Regulation of the Bcl-2 family leading to apoptosis.

Experimental Workflow for ADC Cytotoxicity

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an ADC containing PF-06380101.

Caption: Workflow for in vitro ADC cytotoxicity testing.

Conclusion

PF-06380101 is a highly potent dolastatin 10 analogue with a well-defined mechanism of action as a microtubule inhibitor. The preclinical data highlight its potential as a cytotoxic payload for the development of effective and targeted antibody-drug conjugates for cancer therapy. The experimental protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers in the field, facilitating further investigation and development of PF-06380101-based therapeutics. Continued research into the in vivo efficacy and safety of ADCs utilizing PF-06380101 is warranted to fully realize its clinical potential.

References

- 1. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

The Core Function of PF-06380101: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] It functions as a microtubule inhibitor, a class of cytotoxic agents that disrupt the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[3][4] Due to its high potency, PF-06380101 is primarily utilized as a payload in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a targeted cancer therapy designed to deliver highly cytotoxic agents like PF-06380101 specifically to tumor cells, thereby minimizing systemic toxicity.[5] This technical guide provides an in-depth overview of the core function of PF-06380101, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Microtubule Disruption

PF-06380101 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[4] Microtubules play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[6]

The disruption of microtubule dynamics by PF-06380101 leads to the following key cellular events:

-

Mitotic Arrest: By preventing the formation of a functional mitotic spindle, PF-06380101 causes cells to arrest in the G2/M phase of the cell cycle.[3][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][7] This process is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[3]

Quantitative Preclinical Data

The following tables summarize the available quantitative data on the in vitro and in vivo activity of PF-06380101 and ADCs utilizing it as a payload.

In Vitro Cytotoxicity of PF-06380101

| Cell Line | Cancer Type | GI50 (nM) |

| BT-474 | Breast Cancer | ~0.2 |

| MDA-MB-361 | Breast Cancer | ~0.2 |

| NCI-N87 | Gastric Cancer | ~0.2 |

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Efficacy of ADCs with PF-06380101 Payload

| ADC | Target | Xenograft Model | Dosing Schedule | Outcome |

| PF-06804103 | HER2 | HER2-expressing breast, gastric, and lung cancer models | 3-6 mg/kg | Strong in vivo efficacy and tumor regression.[6][8] |

| PF-06664178 | Trop-2 | Pancreas, ovarian, breast, and lung cancer PDX models | 0.75 to 1.5 mg/kg | Sustained growth inhibition and/or regression.[4] |

PDX (Patient-Derived Xenograft)

Pharmacokinetic Parameters of PF-06380101 in Rats

| Parameter | Value | Unit |

| Clearance (CL) | 70 | mL/min/kg |

| Volume of Distribution (Vss) | 14.7 | L/kg |

| Terminal Half-life (t1/2) | ~6 | hours |

(Data obtained from a single intravenous dose of 20 µg/kg in Wistar Han rats)[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PF-06380101-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by PF-06380101, leading to apoptosis.

Caption: Signaling cascade initiated by PF-06380101.

Experimental Workflow for ADC Development and Evaluation

This diagram outlines the typical workflow for the development and preclinical evaluation of an ADC utilizing the PF-06380101 payload.

Caption: Workflow for ADC development and testing.

Detailed Experimental Protocols

Tubulin Polymerization Assay (General Protocol)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>95% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)

-

PF-06380101 stock solution (in DMSO)

-

96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Add PF-06380101 at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of PF-06380101.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PF-06380101 stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent (containing PES)

-

Microplate reader capable of reading absorbance at 490 nm.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PF-06380101 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Following the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

In Vivo Xenograft Tumor Model Efficacy Study (General Protocol)

This study evaluates the anti-tumor activity of an ADC in an animal model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

ADC containing PF-06380101

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the ADC and vehicle control intravenously according to the desired dosing schedule and dose levels.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

PF-06380101 is a highly potent microtubule inhibitor with significant potential as a cytotoxic payload for antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cell cycle arrest and apoptosis in cancer cells. The preclinical data demonstrate its potent in vitro cytotoxicity and the promising in vivo efficacy of ADCs that utilize it. The experimental protocols provided in this guide offer a framework for the continued investigation and development of PF-06380101-based cancer therapeutics. Further research into the specific molecular intricacies of its induced signaling pathways will continue to refine its application and enhance the design of next-generation ADCs.

References

- 1. pyxisoncology.com [pyxisoncology.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of a Novel Anti-HER2 Antibody–Drug Conjugate (PF-06804103) in Patients with HER2-Expressing Solid Tumors: A Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PF-06380101: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent Dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, demonstrating significant cytotoxicity against tumor cells. Its discovery, centered on novel N-terminal modifications of the auristatin scaffold, has led to a compound with excellent potency in tumor cell proliferation assays and favorable differential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] This has positioned PF-06380101 as a valuable payload for antibody-drug conjugates (ADCs) in the targeted therapy of cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of PF-06380101.

Discovery and Rationale

The discovery of PF-06380101 stemmed from research focused on modifying the N-terminus of auristatin analogs.[2][3] Auristatins, as a class, are highly potent microtubule inhibitors, but their systemic toxicity often limits their therapeutic window. The development of ADCs has provided a mechanism to deliver these potent payloads directly to tumor cells, thereby increasing efficacy and reducing off-target effects.

The key innovation in the discovery of PF-06380101 was the introduction of α,α-disubstituted amino acids at the N-terminal position of the peptide structure.[2] This unprecedented modification led to the identification of PF-06380101 as a lead candidate with enhanced properties compared to other synthetic auristatin analogs used in ADCs.

Synthesis

While a detailed, step-by-step synthesis protocol for PF-06380101 is not publicly disclosed, the general synthesis of auristatin analogs is well-documented and involves standard solid-phase or solution-phase peptide synthesis techniques. The synthesis of PF-06380101 would logically follow a convergent approach, involving the synthesis of key peptide fragments followed by their coupling.

A representative synthetic scheme would involve:

-

Synthesis of the N-terminal modified amino acid: This is the unique component of PF-06380101 and would be synthesized separately.

-

Synthesis of the core peptide backbone: This involves the sequential coupling of the other amino acid residues that constitute the auristatin structure.

-

Coupling of the N-terminal modified amino acid: The unique N-terminal amino acid is then coupled to the core peptide.

-

Addition of the C-terminal group: The final C-terminal modification is added to complete the molecule.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

As illustrated in the diagram, PF-06380101 binds to αβ-tubulin dimers, the fundamental building blocks of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Quantitative Data

In Vitro Potency

PF-06380101 has demonstrated excellent potency in various tumor cell proliferation assays.[1][2][4] While specific IC50 values across a wide range of cell lines are not compiled in a single public source, the inhibitory concentrations are reported to be in the picomolar range.[5]

| Assay | Metric | Value | Reference |

| Tumor Cell Proliferation | IC50 | Picomolar range | [5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in Wistar Han rats have provided initial insights into the ADME properties of PF-06380101.

| Parameter | Value | Species | Dose | Reference |

| Systemic Clearance (Cl) | 70 mL/min/kg | Wistar Han Rat | 20 µg/kg (IV) | [1] |

| Volume of Distribution (Vss) | 14.70 L/kg | Wistar Han Rat | 20 µg/kg (IV) | [1] |

| Terminal Elimination Half-life (t1/2) | ~6 hours | Wistar Han Rat | 20 µg/kg (IV) | [1] |

Further studies have indicated that PF-06380101 preferentially distributes into human plasma relative to whole blood and is a substrate of P-glycoprotein (P-gp).[1] Importantly, it is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with compounds metabolized by major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5).[1][6]

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for directly measuring the inhibitory effect of PF-06380101 on microtubule formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. PF-06380101 | TargetMol [targetmol.com]

- 5. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.cn [targetmol.cn]

The Role of PF-06380101 in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-06380101, a potent auristatin payload, and its integral role in the design and efficacy of antibody-drug conjugates (ADCs). We will explore its mechanism of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the critical pathways and processes involved.

Core Concepts: Understanding PF-06380101

PF-06380101, also known as Aur0101, is a synthetic and highly potent analogue of the natural antineoplastic agent dolastatin 10.[1][2] It belongs to the auristatin class of microtubule inhibitors, which are clinically validated and frequently utilized as cytotoxic payloads in the development of ADCs.[1][2]

A key structural feature of PF-06380101 is the N-terminal modification incorporating α,α-disubstituted amino acids.[1][2] This unique modification contributes to its excellent potency in tumor cell proliferation assays and confers differential absorption, distribution, metabolism, and excretion (ADME) properties when compared to other synthetic auristatins like Monomethyl Auristatin E (MMAE).[1][2]

Mechanism of Action: From Microtubule Disruption to Apoptosis

The primary mechanism of action for PF-06380101 is the inhibition of tubulin polymerization.[3] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]

Once an ADC carrying the PF-06380101 payload binds to its target antigen on a cancer cell, it is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the payload is cleaved, releasing the active PF-06380101.[4] The released payload can then exert its cytotoxic effect.

The apoptotic cascade initiated by PF-06380101's disruption of microtubules involves the intrinsic (mitochondrial) pathway. This process is characterized by the hyperphosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it.[5] This leads to a loss of mitochondrial membrane integrity, the release of cytochrome c, and the activation of a caspase cascade, beginning with initiator caspases like caspase-9 and culminating in the activation of effector caspases such as caspase-3, which execute the final stages of cell death.[5][6]

Figure 1: General Mechanism of Action for a PF-06380101 ADC.

Quantitative Data Summary

The potency of PF-06380101, both as a free agent and within an ADC construct, has been evaluated in numerous studies. The following tables summarize key quantitative findings.

In Vitro Cytotoxicity of PF-06380101

The growth inhibition potential of unconjugated PF-06380101 has been assessed against various human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (nM) | Assay | Reference |

| BT-474 | Breast Ductal Carcinoma | 0.26 | MTS Assay (4 days) | Maderna et al., 2014 |

| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS Assay (4 days) | Maderna et al., 2014 |

| NCI-N87 | Gastric Carcinoma | 0.27 | MTS Assay (4 days) | Maderna et al., 2014 |

| Table 1: In Vitro Growth Inhibition by Unconjugated PF-06380101. |

In Vitro Cytotoxicity of Cofetuzumab Pelidotin (PF-06647020)

Cofetuzumab pelidotin is an ADC composed of a humanized anti-PTK7 antibody conjugated to PF-06380101 via a cleavable valine-citrulline (vc) linker.[7]

| Cell Line | Cancer Type | EC₅₀ (ng/mL) | Reference |

| H446 | Small Cell Lung Cancer | 7.6 | [7] |

| H661 | Large Cell Lung Carcinoma | 27.5 | [7] |

| OVCAR3 | Ovarian Adenocarcinoma | 105 | [7] |

| Table 2: In Vitro Cytotoxicity of a PF-06380101-based ADC. |

Clinical Efficacy of Cofetuzumab Pelidotin (PF-06647020)

A first-in-human Phase I study evaluated the safety and preliminary efficacy of cofetuzumab pelidotin in patients with advanced solid tumors.[4][8]

| Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) | Recommended Phase II Dose | Reference |

| Ovarian Cancer | 63 | 27% | 2.8 mg/kg every 3 weeks | [4][8] |

| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | 2.8 mg/kg every 3 weeks | [4][8] |

| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | 2.8 mg/kg every 3 weeks | [4][8] |

| Table 3: Preliminary Clinical Activity of Cofetuzumab Pelidotin. |

Pharmacokinetic Properties of PF-06380101

Pharmacokinetic parameters were determined for PF-06380101 following intravenous administration in rats.

| Parameter | Value | Species | Dose | Reference |

| Systemic Clearance (Cl) | 70 mL/min/kg | Wistar Han Rat | 20 µg/kg | MedchemExpress |

| Volume of Distribution (Vss) | 14.70 L/kg | Wistar Han Rat | 20 µg/kg | MedchemExpress |

| Terminal Half-life (t₁/₂) | ~6 hours | Wistar Han Rat | 20 µg/kg | MedchemExpress |

| Table 4: In Vivo Pharmacokinetics of Unconjugated PF-06380101. |

Experimental Protocols

This section outlines the methodologies for key experiments related to the evaluation of PF-06380101 and its ADCs.

Synthesis of Drug-Linker (mc-vc-PABC-Aur0101)

The most common linker used with auristatins is a protease-cleavable construct containing maleimidocaproyl (mc), valine-citrulline (vc), and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[9][10]

Protocol:

-

Peptide Synthesis: Synthesize the valine-citrulline dipeptide using standard solid-phase or solution-phase peptide chemistry.

-

PABC Spacer Attachment: Couple the N-terminus of the vc dipeptide to p-aminobenzyl alcohol, followed by activation with phosgene or a similar reagent (e.g., 4-nitrophenyl chloroformate) to form the carbamate linker.[11]

-

Payload Coupling: React the activated PABC-vc linker with the N-terminal amine of PF-06380101 (Aur0101) to form the vc-PABC-Aur0101 construct.

-

Maleimide Functionalization: React the construct with a maleimidocaproyl (mc) N-hydroxysuccinimide (NHS) ester to install the maleimide group for antibody conjugation.

-

Purification: Purify the final maleimide-activated drug-linker (e.g., mc-vc-PABC-Aur0101) using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Confirm identity and purity via mass spectrometry and NMR.

Antibody-Drug Conjugation via Cysteine Thiol Alkylation

This protocol describes the site-specific conjugation of the maleimide-activated drug-linker to an antibody by targeting interchain cysteine residues.[12][13]

Protocol:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., in PBS buffer, pH 7.4) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The molar equivalence of the reducing agent is optimized to achieve the desired drug-to-antibody ratio (DAR), typically aiming for a DAR of 4.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., G25) equilibrated in a conjugation buffer (e.g., PBS with EDTA).

-

Conjugation Reaction: Add the purified maleimide-activated drug-linker (mc-vc-PABC-Aur0101) to the reduced antibody solution. The reaction is typically performed at 4°C for 1-2 hours. The maleimide group reacts specifically with the free thiol groups of the reduced cysteines to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC product to determine protein concentration (e.g., by UV-Vis spectroscopy at 280 nm), average DAR (e.g., by hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry), and percentage of aggregation (by SEC-HPLC).

Figure 2: Experimental Workflow for ADC Synthesis and Characterization.

In Vitro Cell Proliferation Assay

This protocol is used to determine the cytotoxic potency (GI₅₀ or EC₅₀) of the free payload or the ADC against cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (PF-06380101 or ADC) in cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period of 3 to 6 days, depending on the cell line's doubling time.

-

Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ or EC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of a PF-06380101-based ADC in an animal model. Patient-derived xenografts (PDXs) are often used as they better recapitulate the heterogeneity of human tumors.[14][15]

Protocol:

-

Tumor Implantation: Implant tumor fragments or cells from a human cancer cell line or a patient's tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth and Staging: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 × Length × Width²). When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Administer the ADC, a vehicle control, and potentially an unconjugated antibody control intravenously (IV) according to the specified dose and schedule (e.g., 2.8 mg/kg, once every 3 weeks).

-

Monitoring: Monitor tumor volumes and animal body weights 2-3 times per week throughout the study. Observe animals for any signs of toxicity.

-

Endpoint and Data Analysis: The study endpoint may be a specific time point, a maximum tumor volume, or a significant loss in body weight. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Plot mean tumor volume versus time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of anti-tumor effects. Preclinical studies with cofetuzumab pelidotin demonstrated sustained tumor regression in PDX models.[2][4]

Conclusion

PF-06380101 (Aur0101) is a highly potent, next-generation auristatin that serves as a critical cytotoxic payload for antibody-drug conjugates. Its unique N-terminal modifications provide favorable potency and ADME characteristics. When incorporated into an ADC, such as cofetuzumab pelidotin, and delivered specifically to cancer cells, PF-06380101 effectively disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis through the intrinsic mitochondrial pathway. The quantitative data from both in vitro and in vivo studies underscore its potential in developing effective and targeted cancer therapies. The protocols and workflows detailed in this guide provide a framework for the continued research and development of novel ADCs utilizing this powerful cytotoxic agent.

References

- 1. First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. abeomics.com [abeomics.com]

- 7. researchgate.net [researchgate.net]

- 8. First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. herbmedpharmacol.com [herbmedpharmacol.com]

- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cellmosaic.com [cellmosaic.com]

- 13. cellmosaic.com [cellmosaic.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

PF-06380101: An In-depth Technical Guide to its Cytotoxicity in Cancer Cells

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] As an auristatin derivative, it functions as a highly effective microtubule inhibitor, primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[3] This technical guide provides a comprehensive overview of the cytotoxicity of PF-06380101 in cancer cells, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.

Core Mechanism of Action: Microtubule Disruption

PF-06380101 exerts its cytotoxic effects by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, PF-06380101 leads to the collapse of the microtubule network. This disruption of microtubule dynamics is a key mechanism for its potent anti-proliferative and anti-tumor activity.

This process ultimately triggers two key cellular events:

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during mitosis, prevents cancer cells from progressing through the G2/M phase of the cell cycle.[1][6] This arrest halts cell division and proliferation.

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption activate programmed cell death, or apoptosis.[5][7]

Quantitative Cytotoxicity Data

PF-06380101 has demonstrated potent cytotoxic activity across various cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range.

| Cell Line | Cancer Type | GI50 (nM) |

| BT-474 | Breast Ductal Carcinoma | 0.26 |

| MDA-MB-361 | Breast Carcinoma | 0.19 |

| NCI-N87 | Gastric Carcinoma | 0.27 |

Data sourced from MedchemExpress, citing PMID: 25431858.

Signaling Pathways

The cytotoxic activity of PF-06380101 and other auristatins is mediated through a complex interplay of signaling pathways that lead to cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest Pathway

The arrest of the cell cycle at the G2/M transition is a direct consequence of microtubule disruption. This process involves the modulation of key cell cycle regulatory proteins. The disruption of the mitotic spindle activates the spindle assembly checkpoint, which in turn prevents the activation of the anaphase-promoting complex/cyclosome (APC/C). This leads to the accumulation of cyclin B1 and the continued inhibition of separase, ultimately halting the cell cycle before anaphase. The G2/M arrest can be p53-dependent or -independent and often involves the downregulation of critical proteins like Cdc2 (CDK1) and cyclin B1.[6][8]

G2/M Phase Arrest Pathway induced by PF-06380101.

Apoptotic Signaling Pathway

The induction of apoptosis by auristatins like PF-06380101 is a multifaceted process involving both intrinsic and potentially extrinsic pathways, as well as cellular stress responses.

-

Intrinsic (Mitochondrial) Pathway: This is a key pathway activated by microtubule disruption. It involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1][9] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[10] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[11]

-

Endoplasmic Reticulum (ER) Stress Pathway: Disruption of the microtubule network can also lead to stress in the endoplasmic reticulum.[4][5] This activates the unfolded protein response (UPR), which, if the stress is prolonged and severe, can trigger apoptosis through pathways involving the activation of JNK and the induction of pro-apoptotic proteins.[4][5]

Apoptotic Signaling Pathways activated by PF-06380101.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PF-06380101 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of PF-06380101 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

PF-06380101

-

Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and various concentrations of PF-06380101 or control compounds.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance (indicating tubulin polymerization) over time for each condition to determine the effect of PF-06380101 on the rate and extent of tubulin polymerization.

Preclinical Research Workflow

The preclinical evaluation of PF-06380101, particularly as an ADC payload, follows a structured workflow to assess its efficacy and safety.

Preclinical Research Workflow for PF-06380101 as an ADC Payload.

Conclusion

PF-06380101 is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its ability to induce G2/M phase cell cycle arrest and apoptosis at nanomolar concentrations makes it an effective payload for antibody-drug conjugates. This guide provides a foundational understanding of its cytotoxic properties and the experimental approaches required for its preclinical evaluation. Further research into its efficacy across a broader range of cancer types and in combination with other therapeutic agents will continue to delineate its full potential in oncology.

References

- 1. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells [mdpi.com]

- 9. ijper.org [ijper.org]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: ADME and Pharmacokinetic Profile of PF-06380101

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Auristatin 0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic exposure. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) profile of PF-06380101, crucial for its development and application in oncology.

Absorption

As PF-06380101 is primarily developed for use in intravenous ADCs, conventional absorption studies are not applicable. The critical factor for its bioavailability at the site of action is the efficient release of the payload from the antibody carrier upon internalization into target tumor cells.

Distribution

The distribution of PF-06380101 has been characterized in both preclinical species and humans, primarily in the context of its unconjugated form released from ADCs.

Key Findings:

-

Plasma vs. Whole Blood: PF-06380101 preferentially distributes into human plasma relative to whole blood.[1]

-

Volume of Distribution: In Wistar Han rats, PF-06380101 exhibits a large volume of distribution (Vss) of 14.70 L/kg, indicating extensive tissue distribution.[1]

-

P-glycoprotein (P-gp) Substrate: PF-06380101 has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter that can impact its intracellular concentration and distribution across the blood-brain barrier.[1]

Experimental Protocol: P-glycoprotein Substrate Assay

A common method to assess whether a compound is a P-gp substrate is the Madin-Darby Canine Kidney (MDCK) cell permeability assay, often using a cell line overexpressing the human MDR1 gene (MDCK-MDR1).

Protocol Outline:

-

Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2][3][4]

-

Bidirectional Transport: The test compound (PF-06380101) is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite chamber at specified time points.[4]

-

Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

-

Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), indicates that the compound is a P-gp substrate.[4]

Diagram: P-glycoprotein Substrate Assay Workflow

Caption: Workflow for determining if a compound is a P-gp substrate.

Metabolism

Understanding the metabolic profile of PF-06380101 is crucial for predicting its clearance, potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites.

Key Findings:

-

CYP-mediated Metabolism: PF-06380101 is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with compounds primarily cleared by CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and/or CYP3A4/5-mediated metabolism.[1] This suggests that PF-06380101 is not a significant inhibitor or inducer of these major drug-metabolizing enzymes.

-

Metabolic Pathways: While specific metabolites of PF-06380101 have not been detailed in the available literature, studies on other auristatins, such as monomethyl auristatin F (MMAF), indicate that demethylation is a major metabolic pathway.[5] Similar pathways may be relevant for PF-06380101. In vitro metabolism studies using liver microsomes are instrumental in identifying potential metabolites.[5][6][7]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of major cytochrome P450 enzymes using human liver microsomes.

Protocol Outline:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a NADPH-regenerating system in a suitable buffer.[8][9][10]

-

Inhibition Assessment: The test compound (PF-06380101) is added to the incubation mixture at various concentrations. A control incubation without the test compound is also performed.[9]

-

Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).[8]

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[8][9]

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[9]

Diagram: CYP450 Inhibition Assay Workflow

Caption: Workflow for assessing CYP450 inhibition potential.

Excretion

The routes of excretion for PF-06380101 have not been specifically reported. However, data from other auristatin payloads, such as monomethyl auristatin E (MMAE), suggest that the primary route of elimination is through biliary/fecal excretion, with a smaller contribution from urinary excretion.

Pharmacokinetic Profile

The pharmacokinetic profile of PF-06380101 has been investigated in preclinical species and, as an unconjugated payload, in clinical trials of ADCs.

Preclinical Pharmacokinetics

Table 1: Pharmacokinetic Parameters of PF-06380101 in Wistar Han Rats (Single IV Dose of 20 µg/kg)

| Parameter | Value | Unit | Reference |

| Clearance (Cl) | 70 | mL/min/kg | [1] |

| Volume of Distribution (Vss) | 14.70 | L/kg | [1] |

| Terminal Half-life (t1/2) | ~6 | h | [1] |

Clinical Pharmacokinetics (as Unconjugated Payload)

In human clinical trials of ADCs utilizing PF-06380101 as the payload (e.g., cofetuzumab pelidotin, PF-06664178), the systemic exposure of the unconjugated payload is consistently observed to be substantially lower than that of the intact ADC and the total antibody. This indicates that the linker is relatively stable in circulation and that the release of the payload is primarily intended to occur within the target cells.

Mechanism of Action: Microtubule Depolymerization

PF-06380101 exerts its cytotoxic effect by disrupting the dynamics of microtubule polymerization.

Signaling Pathway:

-

Entry into the Cell: As part of an ADC, PF-06380101 is released into the cytoplasm of the target cancer cell following ADC internalization and lysosomal degradation of the linker.

-

Tubulin Binding: PF-06380101 binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.

-

Microtubule Depolymerization: The disruption of the dynamic equilibrium between polymerization and depolymerization leads to a net depolymerization of the microtubule network.

-

Cell Cycle Arrest: The loss of functional microtubules disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Diagram: PF-06380101 Mechanism of Action

Caption: Mechanism of action of PF-06380101 leading to apoptosis.

Conclusion

PF-06380101 is a potent microtubule inhibitor with a pharmacokinetic and ADME profile that supports its use as a payload in ADCs. Its extensive tissue distribution, coupled with a low risk of CYP-mediated drug-drug interactions, are favorable characteristics. As with all ADC payloads, a thorough understanding of its disposition and potential for off-target toxicities is critical for the design and development of safe and effective cancer therapies. Further studies to definitively identify its metabolic pathways and excretion routes will provide a more complete understanding of its in vivo behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 3. P-gp-MDR1 Efflux Assay [bio-protocol.org]

- 4. enamine.net [enamine.net]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of PF-06380101: A Potent Auristatin Analog for Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a synthetic analogue of the potent antineoplastic marine natural product dolastatin 10. As a member of the auristatin class of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting tubulin polymerization, a critical process for cell division. This document provides a comprehensive overview of the preclinical research findings for PF-06380101, detailing its in vitro and in vivo activity, pharmacokinetic profile, and mechanism of action. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of antibody-drug conjugates (ADCs), for which PF-06380101 is a promising payload.

Core Mechanism of Action: Microtubule Inhibition

PF-06380101 functions as a potent inhibitor of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death. This targeted action on actively dividing cells makes it a powerful cytotoxic agent for cancer therapy.

The signaling pathway for PF-06380101's primary mechanism of action is illustrated below.

Methodological & Application

Application Notes and Protocols: PF-06380101 In Vitro Cell Proliferation Assay

Introduction

PF-06380101, also known as Aur0101, is a potent auristatin microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1] It is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs). PF-06380101 demonstrates significant potency in tumor cell proliferation assays.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for assessing the in vitro cell proliferation inhibitory effects of PF-06380101 using a colorimetric MTT assay, along with its mechanism of action and reported efficacy in various cancer cell lines.

Data Presentation

The anti-proliferative activity of PF-06380101 is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following table summarizes the reported GI50 values for PF-06380101 in various human cancer cell lines after a 4-day incubation period, as determined by an MTS assay.

| Cell Line | Cancer Type | GI50 (nM) |

| BT-474 | Breast Ductal Carcinoma | 0.26 |

| MDA-MB-361 | Breast Carcinoma | 0.19 |

| NCI-N87 | Gastric Carcinoma | 0.27 |